molecular formula C21H32N2S B12551546 Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- CAS No. 832098-98-3

Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-

Cat. No.: B12551546
CAS No.: 832098-98-3
M. Wt: 344.6 g/mol
InChI Key: WDYVKHFNNWBDLV-UHFFFAOYSA-N
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Description

Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- is an organosulfur compound with a unique structure that includes a bicyclo[2.2.2]octane moiety. This compound is part of the broader class of thioureas, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- typically involves the reaction of 4-(4-hexylbicyclo[2.2.2]oct-1-yl)aniline with thiophosgene or a similar thiocarbonyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired thiourea derivative.

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of hydrogen sulfide and calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production. The reaction can be represented as follows: [ \text{CaCN}_2 + 3 \text{H}_2\text{S} \rightarrow \text{Ca(SH)}_2 + (\text{NH}_2)_2\text{CS} ] [ 2 \text{CaCN}_2 + \text{Ca(SH)}_2 + 6 \text{H}_2\text{O} \rightarrow 2 (\text{NH}_2)_2\text{CS} + 3 \text{Ca(OH)}_2 ]

Chemical Reactions Analysis

Types of Reactions

Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is a common reducing agent.

    Reduction: Reduction of thiourea derivatives can lead to the formation of corresponding amines.

    Substitution: Thiourea can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include thiourea dioxide, amines, and various substituted thiourea derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiourea derivatives often involves the inhibition of specific enzymes or interaction with biological macromolecules. For instance, thiourea derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. This inhibition can lead to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Urea: Structurally similar but contains an oxygen atom instead of sulfur.

    Selenourea: Contains selenium instead of sulfur.

    Isothiourea: A tautomeric form of thiourea with different chemical properties.

Uniqueness

Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- is unique due to its bicyclo[2.2.2]octane moiety, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions .

Properties

CAS No.

832098-98-3

Molecular Formula

C21H32N2S

Molecular Weight

344.6 g/mol

IUPAC Name

[4-(4-hexyl-1-bicyclo[2.2.2]octanyl)phenyl]thiourea

InChI

InChI=1S/C21H32N2S/c1-2-3-4-5-10-20-11-14-21(15-12-20,16-13-20)17-6-8-18(9-7-17)23-19(22)24/h6-9H,2-5,10-16H2,1H3,(H3,22,23,24)

InChI Key

WDYVKHFNNWBDLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)NC(=S)N

Origin of Product

United States

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